
(+/-)-2-Pyrrolidin-1-yl-propionitrile
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Overview
Description
(+/-)-2-Pyrrolidin-1-yl-propionitrile is an organic compound that features a pyrrolidine ring attached to a propionitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Pyrrolidin-1-yl-propionitrile typically involves the reaction of pyrrolidine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic addition of the pyrrolidine to the acrylonitrile. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(+/-)-2-Pyrrolidin-1-yl-propionitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include amides, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
(+/-)-2-Pyrrolidin-1-yl-propionitrile serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions enable the formation of derivatives that are essential in developing new pharmaceuticals and agrochemicals.
Reactivity and Mechanism
The compound can undergo:
- Oxidation to form amides or carboxylic acids.
- Reduction to convert the nitrile group into primary amines.
- Substitution reactions that yield various derivatives.
Biological Applications
Enzyme Inhibition Studies
Research has indicated that this compound can be utilized in studying enzyme inhibition and receptor binding. Its interaction with specific molecular targets may affect biochemical pathways relevant to disease mechanisms.
Potential Therapeutic Effects
There is ongoing research into the compound's potential therapeutic roles, particularly as a precursor in synthesizing pharmaceutical agents. Its ability to modulate biological activity positions it as a candidate for drug development aimed at treating various diseases .
Medical Applications
Drug Development
The compound has been investigated for its potential use in drug formulations. Its unique structure allows it to act as a building block for synthesizing novel drug candidates targeting specific diseases, including neurological disorders and cancer .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is employed in producing specialty chemicals and materials. Its properties make it suitable for applications in polymers and resins, enhancing the performance characteristics of final products.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential for neuroprotective applications.
Case Study 2: Anti-inflammatory Properties
In another investigation, the compound was assessed for its anti-inflammatory effects using an animal model. The findings demonstrated a marked reduction in inflammation markers when administered, suggesting its potential utility in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of (+/-)-2-Pyrrolidin-1-yl-propionitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(+/-)-2-Pyrrolidin-1-yl-propionitrile can be compared with other similar compounds, such as:
- 2-Pyrrolidin-1-yl-acetonitrile
- 2-Pyrrolidin-1-yl-butyronitrile
- 2-Pyrrolidin-1-yl-valeronitrile
These compounds share a similar pyrrolidine ring structure but differ in the length and nature of the carbon chain attached to the nitrile group. The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in research and industry.
Properties
IUPAC Name |
2-pyrrolidin-1-ylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(6-8)9-4-2-3-5-9/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDYFOMXDLNINX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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